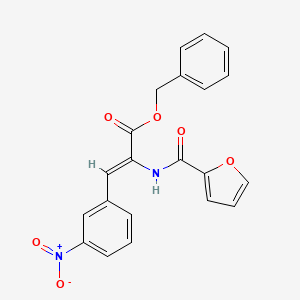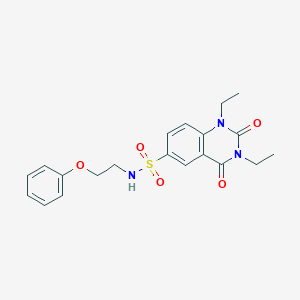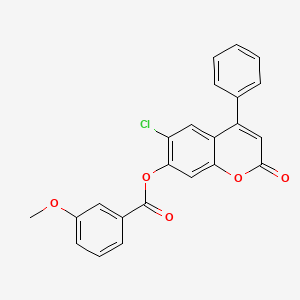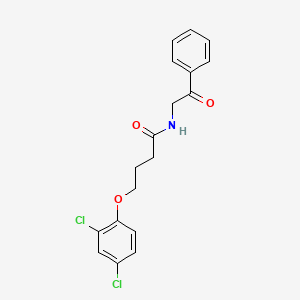![molecular formula C27H19NO3 B4537444 2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4537444.png)
2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide
Overview
Description
2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chromenyl intermediate: This step involves the cyclization of appropriate precursors to form the chromenyl group.
Naphthyl group attachment: The naphthyl group is introduced through a coupling reaction with the chromenyl intermediate.
Acetamide formation: The final step involves the formation of the acetamide linkage by reacting the naphthyl-chromenyl intermediate with an appropriate acylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature control: Maintaining optimal temperatures to ensure the stability of intermediates and final product.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Quinones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways: The compound may influence signaling pathways, metabolic processes, or gene expression to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide analogs: Compounds with similar structures but different substituents on the aromatic rings.
Other acetamides: Compounds with different aromatic groups but the same acetamide linkage.
Uniqueness
Structural complexity: The presence of multiple aromatic rings and functional groups makes this compound unique.
Its diverse applications in various fields highlight its versatility and importance.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[4-(2-oxochromen-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19NO3/c29-26(17-20-9-5-8-18-6-1-3-10-23(18)20)28-22-14-12-19(13-15-22)24-16-21-7-2-4-11-25(21)31-27(24)30/h1-16H,17H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAJYZYHDLOLTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE](/img/structure/B4537388.png)
![N-(4-ethoxyphenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]thiourea](/img/structure/B4537394.png)
![5-[4-(benzyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4537409.png)
![N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4537417.png)
![N-(DIBENZO[B,D]FURAN-3-YL)-2-[(6-{[(Z)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B4537428.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4537431.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B4537455.png)


![2-[(5-butyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B4537486.png)
![4-[(cyclopentylamino)methyl]benzoic acid hydrochloride](/img/structure/B4537487.png)
![3-METHYL-4-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}CARBAMOYL)BUTANOIC ACID](/img/structure/B4537494.png)
